Dihydro artemisinin beta-d-glucuronide
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Overview
Description
Dihydro artemisinin beta-D-glucuronide is a derivative of dihydroartemisinin, which is itself a semi-synthetic derivative of artemisininThis compound is primarily known for its antimalarial properties and is an important metabolite in the pharmacokinetics of artemisinin-based drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dihydro artemisinin beta-D-glucuronide typically involves the glucuronidation of dihydroartemisinin. This process can be achieved through enzymatic or chemical methods. Enzymatic glucuronidation involves the use of UDP-glucuronosyltransferase enzymes, which catalyze the transfer of glucuronic acid from UDP-glucuronic acid to dihydroartemisinin .
Industrial Production Methods: Industrial production of this compound often employs high-throughput solid-phase extraction techniques and liquid chromatography-tandem mass spectrometry (LC-MS/MS) for purification and quantification . The process ensures high purity and yield, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Dihydro artemisinin beta-D-glucuronide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its metabolism and pharmacokinetics.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide and potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride are employed.
Substitution: Nucleophilic substitution reactions can occur under basic conditions using reagents like sodium hydroxide
Major Products: The major products formed from these reactions include various metabolites that retain the antimalarial activity of the parent compound .
Scientific Research Applications
Dihydro artemisinin beta-D-glucuronide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of dihydro artemisinin beta-D-glucuronide involves the cleavage of its endoperoxide bridge by iron, producing free radicals. These free radicals cause oxidative stress in the cells of the malaria parasite, leading to its death . The compound targets various molecular pathways, including apoptosis-related factors and inflammation-related molecules .
Comparison with Similar Compounds
Artemisinin: The parent compound, known for its antimalarial properties.
Dihydroartemisinin: The active metabolite of artemisinin.
Artemether: A methyl ether derivative of dihydroartemisinin.
Artesunate: A hemisuccinate derivative of dihydroartemisinin
Uniqueness: Dihydro artemisinin beta-D-glucuronide is unique due to its glucuronidation, which enhances its solubility and bioavailability. This modification allows for more efficient metabolism and excretion, making it a valuable compound in the treatment of malaria and other diseases .
Properties
Molecular Formula |
C21H32O11 |
---|---|
Molecular Weight |
460.5 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(1R,4S,5R,8S,9S,12R,13S)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl]oxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C21H32O11/c1-8-4-5-11-9(2)17(28-18-14(24)12(22)13(23)15(27-18)16(25)26)29-19-21(11)10(8)6-7-20(3,30-19)31-32-21/h8-15,17-19,22-24H,4-7H2,1-3H3,(H,25,26)/t8-,9+,10+,11+,12+,13+,14-,15+,17?,18+,19-,20-,21+/m1/s1 |
InChI Key |
ZPXMEOGHWWIMAF-NYXZUFTNSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@H]2[C@@H](C(O[C@H]3[C@]24[C@H]1CC[C@](O3)(OO4)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)C |
Canonical SMILES |
CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)OC5C(C(C(C(O5)C(=O)O)O)O)O)C |
Origin of Product |
United States |
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